molecular formula C5H9F3 B14384331 1,2,2-Trifluoro-3-methylbutane CAS No. 87517-40-6

1,2,2-Trifluoro-3-methylbutane

Cat. No.: B14384331
CAS No.: 87517-40-6
M. Wt: 126.12 g/mol
InChI Key: IVXQJJGISUGWQN-UHFFFAOYSA-N
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Description

1,2,2-Trifluoro-3-methylbutane is an organic compound belonging to the class of alkanes It is characterized by the presence of three fluorine atoms and a methyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trifluoro-3-methylbutane can be synthesized through several methods. One common approach involves the fluorination of 3-methylbutane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized reactors and equipment to handle the highly reactive fluorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trifluoro-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.

    Reduction Reactions: Reduction of this compound can yield hydrocarbons with fewer fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as chlorine or bromine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Substitution: Halogenated derivatives or functionalized compounds.

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Hydrocarbons with varying degrees of fluorination.

Scientific Research Applications

1,2,2-Trifluoro-3-methylbutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,2-Trifluoro-3-methylbutane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-methylbutane
  • 2,2,2-Trifluoroethanol
  • 1,1,1-Trifluoro-2-methylpropane

Uniqueness

1,2,2-Trifluoro-3-methylbutane is unique due to the specific positioning of its fluorine atoms and methyl group, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

87517-40-6

Molecular Formula

C5H9F3

Molecular Weight

126.12 g/mol

IUPAC Name

1,2,2-trifluoro-3-methylbutane

InChI

InChI=1S/C5H9F3/c1-4(2)5(7,8)3-6/h4H,3H2,1-2H3

InChI Key

IVXQJJGISUGWQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CF)(F)F

Origin of Product

United States

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